molecular formula C18H18N2O2S B11571982 5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11571982
M. Wt: 326.4 g/mol
InChI Key: OQRXKRMMWLSSLK-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety and substituted with dimethylphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,5-dimethylaniline with 2-methylbenzaldehyde in the presence of a thiazolidinedione precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione compound with similar properties.

Uniqueness

5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(2,5-dimethylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-11-8-9-12(2)14(10-11)19-16-17(21)20(18(22)23-16)15-7-5-4-6-13(15)3/h4-10,16,19H,1-3H3

InChI Key

OQRXKRMMWLSSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C

Origin of Product

United States

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